N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a benzoxazole moiety, which is often found in pharmaceutical agents. The presence of sulfonamide groups further enhances its potential as a bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the benzothiophene core through cyclization reactionsCommon reagents used in these reactions include sulfur sources, amines, and various catalysts to facilitate the cyclization and sulfonation processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzoxazole moiety can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzothiophene ketones, while reduction of the sulfonamide group can produce benzothiophene amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance binding affinity and specificity, while the benzoxazole moiety can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their biological activity and used in various therapeutic applications.
Benzoxazole derivatives: Commonly found in pharmaceutical agents and known for their stability and bioavailability.
Sulfonamide compounds: Widely used in medicine for their antibacterial and anti-inflammatory properties
Uniqueness
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its combination of these three moieties, which can provide a synergistic effect in terms of biological activity and therapeutic potential. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H18N2O5S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C17H18N2O5S2/c1-19-13-9-11(4-5-14(13)24-16(19)20)26(22,23)18-10-17(21)7-2-3-15-12(17)6-8-25-15/h4-6,8-9,18,21H,2-3,7,10H2,1H3 |
InChI Key |
YWYYVTRNYPDUOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC4=C3C=CS4)O)OC1=O |
Origin of Product |
United States |
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